



Application Notes and Protocols for In Vivo Administration of INCB059872 in Mice

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Compound of Interest		
Compound Name:	INCB059872	
Cat. No.:	B1192888	Get Quote

These application notes provide detailed protocols for the in vivo dosing and administration of **INCB059872**, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, in murine models. The following information is intended for researchers, scientists, and drug development professionals working in preclinical oncology and pharmacology.

Mechanism of Action

INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1, an enzyme crucial in regulating gene expression through histone demethylation.[1] By forming a covalent adduct with the FAD cofactor in the active site of LSD1, **INCB059872** effectively blocks its enzymatic activity.[2] This inhibition leads to an increase in histone H3 lysine 4 (H3K4) methylation, resulting in the upregulation of tumor suppressor genes.[1] A key downstream effect of **INCB059872** is the activation of GFI1-regulated genes, which plays a role in myeloid differentiation.[3] In preclinical models of acute myeloid leukemia (AML), this mechanism has been shown to induce differentiation of blast cells and inhibit tumor growth.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of **INCB059872** in mice based on published preclinical studies.

Table 1: Dosing and Administration Parameters



Parameter	Details	Source
Drug	INCB059872	[2][4][5]
Dose	10 mg/kg	[5][6][7]
Administration Route	Oral (p.o.), gavage	[2][5][6][7]
Vehicle/Formulation	Dissolved in N,N- dimethylacetamide (DMAC) and diluted in 5% methylcellulose.	[5]
Dosing Schedule	- Daily (QD) - Alternative-day (QoD)	[2][4]
Mouse Strain	C57BL/6J	[5][6][7]
Treatment Duration	Up to six days for pharmacodynamic studies. Longer durations for efficacy studies.	[5]

Table 2: Preclinical Models and Efficacy



Model Type	Specific Model	Efficacy Readouts	Source
Human AML Xenograft	Not specified	- Significant tumor growth inhibition	[2][4]
Murine Disseminated Leukemia	MLL-AF9	- Prolonged median survival - Induced differentiation of murine blast cells - Reduced blast colonies - Normalized hematological parameters	[2][4]
Venetoclax-Resistant AML	Murine MLL-AF9	- Significant survival benefit in combination with venetoclax	[8]

Table 3: Pharmacodynamic Markers

Marker	Effect	Model	Source
CD86	Sustained induction	Human AML xenograft	[2]
CD11b	Induction	Human AML xenograft	[2]

Experimental Protocols Protocol 1: Preparation of INCB059872 for Oral Administration

This protocol describes the preparation of INCB059872 for oral gavage in mice.

Materials:

INCB059872

• N,N-dimethylacetamide (DMAC)



- 5% Methylcellulose solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Weigh the required amount of **INCB059872** powder in a sterile microcentrifuge tube.
- Dissolve INCB059872 in DMAC to create a stock solution.
- For a final dosing solution of 10 mg/kg, dilute the stock solution in a 5% methylcellulose solution. The final concentration will depend on the dosing volume (typically 100-200 μL for a 20-25g mouse).
- Vortex the solution thoroughly to ensure a homogenous suspension.
- · Prepare the dosing solution fresh daily.

Protocol 2: In Vivo Dosing of INCB059872 in an AML Xenograft Model

This protocol outlines the in vivo administration of **INCB059872** to mice bearing human AML xenografts.

Materials and Equipment:

- Immunocompromised mice (e.g., NSG) bearing human AML xenografts
- Prepared INCB059872 dosing solution
- Vehicle control (DMAC and 5% methylcellulose)
- Oral gavage needles (20-22 gauge, ball-tipped)



- Animal balance
- Calipers for tumor measurement

Procedure:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Record the initial tumor volume and body weight of each mouse.
- Administer INCB059872 (10 mg/kg) or vehicle control orally via gavage.
- Follow the desired dosing schedule (e.g., daily or every other day).
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight and overall health of the mice regularly.
- At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis.

Protocol 3: Pharmacodynamic Analysis of INCB059872 Treatment

This protocol describes the assessment of target engagement and downstream effects of INCB059872.

Materials:

- Tumor tissue or bone marrow aspirates from treated and control mice
- Flow cytometry antibodies (e.g., anti-CD86, anti-CD11b)
- FACS buffer
- Lysing buffer



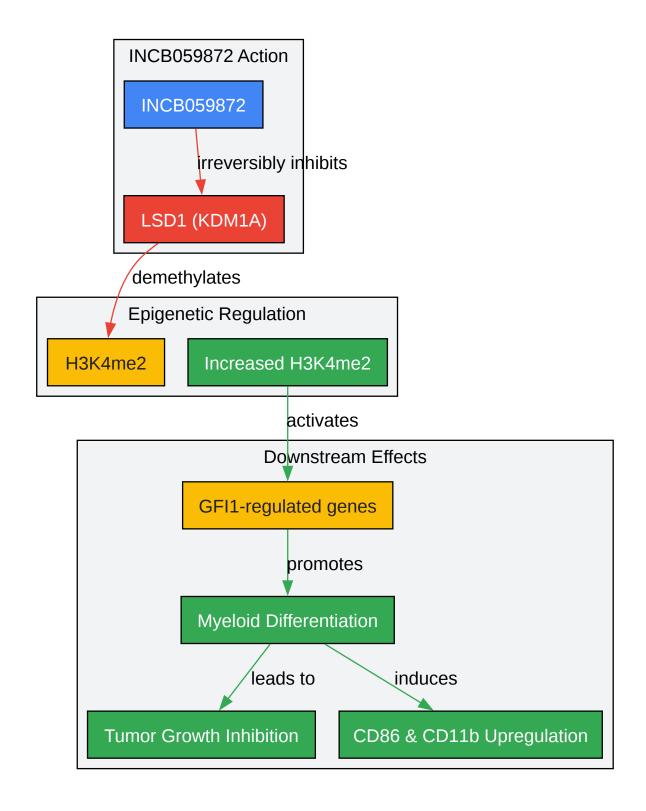
· Flow cytometer

Procedure:

- Prepare single-cell suspensions from tumor tissue or bone marrow.
- Stain the cells with fluorescently labeled antibodies against CD86 and CD11b according to the manufacturer's protocol.
- Acquire the samples on a flow cytometer.
- Analyze the data to quantify the percentage of CD86 and CD11b positive cells in the relevant cell populations.
- Compare the expression of these markers between the INCB059872-treated and vehicletreated groups to assess the pharmacodynamic effects.

Visualizations Signaling Pathway of INCB059872



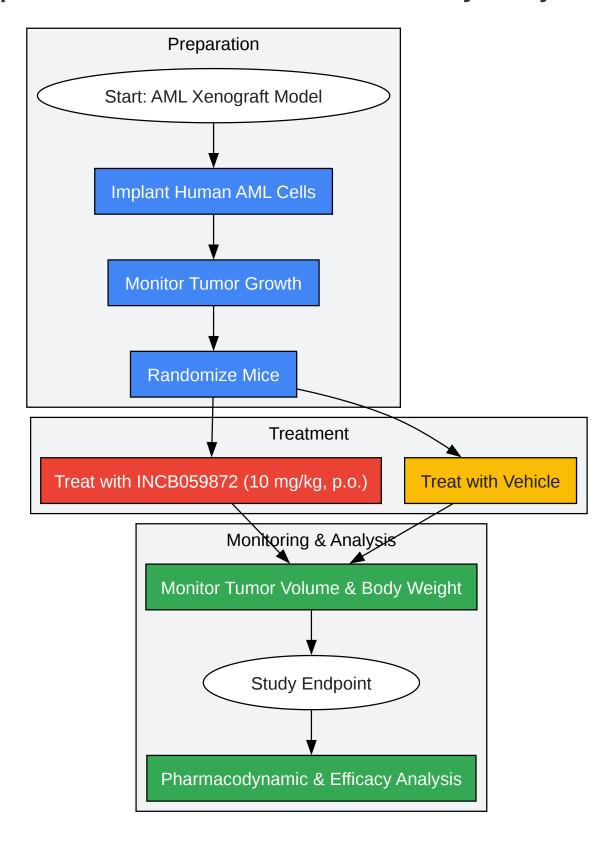


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Caption: **INCB059872** inhibits LSD1, leading to increased H3K4 methylation and myeloid differentiation.



Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating the in vivo efficacy of **INCB059872** in an AML xenograft model.

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